Nifedipine Monoamide is a derivative of Nifedipine, a well-known dihydropyridine calcium channel blocker. Nifedipine itself is primarily utilized in the treatment of hypertension and angina pectoris. The compound is classified as a small molecule and is part of the broader category of calcium channel blockers, specifically targeting L-type calcium channels, which play a crucial role in vascular smooth muscle contraction and cardiac muscle contraction.
Nifedipine was first synthesized in the 1960s and has since been marketed under various brand names, including Adalat and Procardia. It is derived from natural sources, particularly from the structure of dihydropyridine, and has been extensively studied for its pharmacological properties.
Nifedipine Monoamide falls under the classification of pharmaceuticals that act as calcium channel blockers. This classification is essential for understanding its therapeutic applications and mechanisms of action.
The synthesis of Nifedipine Monoamide can be achieved through various methods, with recent advancements focusing on optimizing reaction conditions to enhance yield and purity. A notable method involves a two-step reaction process utilizing a nitrogen-containing heterocyclic carboxylic acid catalyst. This method improves the efficiency of the synthesis by minimizing by-products and reducing reaction time.
The molecular formula for Nifedipine is , with a molar mass of approximately 346.33 g/mol. The compound features a complex structure characterized by:
Nifedipine Monoamide participates in various chemical reactions typical for dihydropyridine derivatives. Key reactions include:
Kinetic studies have shown that the degradation rates can be influenced by factors such as pH and temperature . Analytical methods like gas chromatography are often employed to monitor these reactions.
Nifedipine acts primarily as a calcium channel blocker by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action results in:
The pharmacodynamic profile indicates that Nifedipine also exhibits some antagonistic activity on mineralocorticoid receptors, contributing to its therapeutic effects .
Nifedipine Monoamide has several scientific uses:
Additionally, research continues into its potential applications in treating other conditions such as pulmonary hypertension and esophageal spasms .
Nifedipine Monoamide is a structural derivative of the calcium channel blocker nifedipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester), where one ester group (–COOCH₃) is replaced by a carboxamide group (–CONH₂). This modification significantly alters the molecule’s electronic distribution and intermolecular interactions. The IUPAC name for Nifedipine Monoamide is 3,5-pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3-methyl ester 5-amide. Its molecular formula is C₁₇H₁₇N₃O₅, with a molecular weight of 335.34 g/mol [8].
The primary structural distinction from nifedipine lies in the replacement of the C5 methoxycarbonyl group with a carboxamide moiety. This introduces two hydrogen bond donors (N–H groups), enhancing the molecule’s capacity for hydrogen bonding. X-ray diffraction studies of analogous nifedipine crystals reveal that such substitutions disrupt symmetrical crystal packing, often leading to altered polymorphic behavior [3] [5].
Solubility
The carboxamide group improves aqueous solubility relative to nifedipine due to enhanced hydrogen-bonding potential. While nifedipine is practically insoluble in water (<0.01 mg/mL), Nifedipine Monoamide exhibits moderate solubility (∼1.2 mg/mL at 25°C) in aqueous buffers. It demonstrates pH-dependent solubility, with higher solubility in acidic conditions (pH 2–4) due to protonation of the dihydropyridine ring nitrogen [5].
Stability
Nifedipine Monoamide exhibits superior photostability compared to nifedipine. Nifedipine undergoes rapid photodegradation under UV/visible light via oxidative dehydrogenation, forming nitroso derivatives (e.g., 4-(2-nitrosophenyl)-2,6-dimethyl-3,5-dimethoxycarbonyl pyridine) [1]. In contrast, the amide group in Nifedipine Monoamide reduces susceptibility to light-induced degradation by stabilizing the electron density at the C4 position of the dihydropyridine ring. However, like nifedipine, it remains susceptible to thermal decomposition above 150°C, with decomposition pathways involving loss of NO₂ and subsequent ring rearrangement [1] [5].
Crystallography
Nifedipine Monoamide crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters distinct from nifedipine polymorphs. The presence of the amide group facilitates dimeric hydrogen-bonding motifs (N–H⋯O=C), forming chains along the crystallographic b-axis. This contrasts with nifedipine’s Mod. I polymorph, which relies on van der Waals interactions and C–H⋯O bonds for packing stability. The altered crystal packing reduces melting entropy, resulting in a lower melting point (∼158°C) than nifedipine Mod. I (172°C) [3] [5].
Table 1: Comparative Physicochemical Properties
Property | Nifedipine | Nifedipine Monoamide |
---|---|---|
Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₇N₃O₅ |
Aqueous Solubility (25°C) | <0.01 mg/mL | ∼1.2 mg/mL |
Melting Point | 172°C (Mod. I) | ∼158°C |
Photodegradation Rate (λ=350 nm) | High (k = 0.42 h⁻¹) | Low (k = 0.12 h⁻¹) |
Dominant Crystal Packing | Van der Waals, C–H⋯O | N–H⋯O H-bonded chains |
NMR Spectroscopy
¹H and ¹³C NMR spectra provide definitive evidence of the amide substitution:
Deuterated analogs (e.g., Nifedipine Monoamide-d₄) show isotopic shifts in ¹H NMR for methyl groups (δ 2.22 ppm → 2.20 ppm), aiding metabolic studies [8].
IR Spectroscopy
Key FTIR absorptions (KBr, cm⁻¹):
Density Functional Theory (DFT) calculations (B3LYP/6-311G++ level) confirm vibrational assignments, showing strong correlation (R² > 0.98) between experimental and computed spectra [6].
Mass Spectrometry
Electrospray Ionization (ESI-MS) shows:
Table 2: Key Spectroscopic Signatures
Technique | Nifedipine | Nifedipine Monoamide | Assignment |
---|---|---|---|
¹H NMR (C4–H) | δ 5.40 ppm | δ 5.05 ppm | Dihydropyridine H4 |
¹³C NMR (C5=O) | δ 170.2 ppm | δ 167.5 ppm | C5 carbonyl carbon |
IR (C=O stretch) | 1720 cm⁻¹ (ester) | 1655 cm⁻¹ (amide) | Amide I band |
MS ([M+H]⁺) | m/z 347.2 | m/z 336.2 | Protonated molecular ion |
The amide functionalization induces three key divergences from nifedipine:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: